Ethyl 1-acetyl-1H-indazole-3-carboxylate

Medicinal Chemistry Organic Synthesis Process Chemistry

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a strategically protected indazole building block for medicinal chemistry. The N1-acetyl group serves as a crucial protecting group, preventing unwanted side reactions during selective functionalization at other positions of the indazole ring. This compound is the optimal precursor for high-yielding (98%) hydrolysis to 1H-indazole-3-carboxylic acid, a key intermediate for kinase inhibitor and anti-inflammatory agent libraries. Its defined substitution pattern ensures reliable SAR studies. Avoid generic indazole substitutes—regioisomeric variants (e.g., 5-carboxylate) produce divergent pharmacological profiles. Available in research quantities with 97% purity. For R&D use only.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B11873897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-acetyl-1H-indazole-3-carboxylate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2=CC=CC=C21)C(=O)C
InChIInChI=1S/C12H12N2O3/c1-3-17-12(16)11-9-6-4-5-7-10(9)14(13-11)8(2)15/h4-7H,3H2,1-2H3
InChIKeyHYVDXPLKDUDCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-acetyl-1H-indazole-3-carboxylate: Procurement-Grade Synthetic Intermediate and Physicochemical Profile


Ethyl 1-acetyl-1H-indazole-3-carboxylate (CAS 78155-12-1) is a synthetically functionalized indazole derivative of molecular formula C12H12N2O3 and molecular weight 232.23 g/mol . It is primarily utilized as a research intermediate in medicinal chemistry, featuring an indazole core that is widely recognized as a privileged scaffold for the development of kinase inhibitors and anti-inflammatory agents . The compound is specifically substituted at the N1 position with an acetyl group and at the C3 position with an ethyl ester . This particular substitution pattern is crucial for its role as a precursor to 1H-indazole-3-carboxylic acid, a versatile building block for further derivatization [1]. Commercial sources typically offer this compound with purity levels of 95-97%, and it is strictly designated for research and development use only .

Substitution Risks for Ethyl 1-acetyl-1H-indazole-3-carboxylate: Why Positional Isomers and Unprotected Analogs Are Not Interchangeable


Generic substitution among indazole derivatives is scientifically unsound due to the profound impact of specific substitution patterns on chemical reactivity, downstream synthetic utility, and biological target engagement. The N1-acetyl group in Ethyl 1-acetyl-1H-indazole-3-carboxylate serves as a crucial protecting group that prevents unwanted side reactions during further synthetic transformations, a feature absent in the unsubstituted Ethyl 1H-indazole-3-carboxylate . Furthermore, regioisomeric variants, such as the 5-carboxylate analog, present a completely different vector for molecular growth and can lead to divergent pharmacological profiles . Even a simple change from an ethyl to a methyl ester can alter the compound's lipophilicity (LogP) and hydrolytic stability, potentially derailing a carefully optimized synthetic route [1]. Therefore, using an alternative indazole ester without verifying its exact substitution pattern can lead to failed syntheses, misleading biological data, and significant project delays.

Quantitative Evidence Guide for Differentiating Ethyl 1-acetyl-1H-indazole-3-carboxylate in Procurement and Research


Synthetic Yield: Ethyl 1-acetyl-1H-indazole-3-carboxylate Demonstrates High-Efficiency Hydrolysis to a Key Carboxylic Acid Intermediate

The N1-acetyl protecting group on Ethyl 1-acetyl-1H-indazole-3-carboxylate enables a highly efficient and clean hydrolysis to yield 1H-indazole-3-carboxylic acid. This compares favorably to other reported methods for synthesizing this valuable building block. [1]

Medicinal Chemistry Organic Synthesis Process Chemistry

Physicochemical Property Differentiation: Impact of N1-Acetylation on Lipophilicity (LogP) for Ethyl 1-acetyl-1H-indazole-3-carboxylate

The presence of the N1-acetyl group significantly modulates the lipophilicity of Ethyl 1-acetyl-1H-indazole-3-carboxylate compared to its non-acetylated analog. This property is critical for predicting membrane permeability, metabolic stability, and overall drug-likeness. [1][2]

ADME-Tox Profiling Medicinal Chemistry Lead Optimization

Positional Isomerism: Distinct Structural Identity of Ethyl 1-acetyl-1H-indazole-3-carboxylate Versus the 5-Carboxylate Regioisomer

Ethyl 1-acetyl-1H-indazole-3-carboxylate is a defined regioisomer, with the ester functionality at the 3-position of the indazole ring. Its structural isomer, Ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6), has the ester at the 5-position. This difference is not trivial; it dictates the vectors of substitution and the compound's three-dimensional shape, which are fundamental to molecular recognition in biological systems.

Regioisomer Purity Analytical Chemistry SAR Studies

Recommended Research and Industrial Application Scenarios for Ethyl 1-acetyl-1H-indazole-3-carboxylate


High-Efficiency Synthesis of 1H-Indazole-3-Carboxylic Acid Building Blocks

This compound is optimally deployed as the precursor in a high-yielding (98%) hydrolysis reaction to produce 1H-indazole-3-carboxylic acid. [1] This acid is a key intermediate for generating diverse libraries of indazole-based kinase inhibitors, anti-inflammatory agents, and coordination complexes. The near-quantitative yield makes this route particularly attractive for scaling up the production of this valuable building block, minimizing purification costs and maximizing material throughput.

Investigating the Pharmacological Impact of N1-Acetylation and 3-Ester Substitution

Researchers can use Ethyl 1-acetyl-1H-indazole-3-carboxylate as a specific tool compound to probe the effects of dual N1-acetylation and C3-ethyl esterification on biological activity. Its defined physicochemical profile (e.g., cLogP of 2.0) [1] allows for direct comparison with non-acetylated analogs or different esters to elucidate structure-activity relationships (SAR) and guide lead optimization programs aimed at improving target engagement and pharmacokinetic properties.

Procurement for Indazole-Focused Library Synthesis and Derivatization

Ethyl 1-acetyl-1H-indazole-3-carboxylate serves as a versatile starting material for the synthesis of more complex indazole derivatives. The N1-acetyl group acts as a protecting group, allowing for selective functionalization at other positions of the indazole ring system. [1] This makes it an essential procurement item for any medicinal chemistry campaign focused on exploring the chemical space around the biologically significant indazole scaffold.

Analytical Reference Standard for Regioisomeric Purity

Given the existence of the regioisomeric 5-carboxylate analog, Ethyl 1-acetyl-1H-indazole-3-carboxylate can be used as an analytical standard. [1] Its unique retention time or spectral signature (e.g., InChI Key: HYVDXPLKDUDCTI-UHFFFAOYSA-N) allows analytical chemists to develop and validate methods (e.g., HPLC, NMR) for confirming the identity and regioisomeric purity of this specific compound in purchased batches or reaction mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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